3-(2,5-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid 3-(2,5-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18388550
InChI: InChI=1S/C10H6Cl2F2O3/c11-6-3-5(1-2-8(15)16)9(12)7(4-6)17-10(13)14/h1-4,10H,(H,15,16)/b2-1+
SMILES:
Molecular Formula: C10H6Cl2F2O3
Molecular Weight: 283.05 g/mol

3-(2,5-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid

CAS No.:

Cat. No.: VC18388550

Molecular Formula: C10H6Cl2F2O3

Molecular Weight: 283.05 g/mol

* For research use only. Not for human or veterinary use.

3-(2,5-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid -

Specification

Molecular Formula C10H6Cl2F2O3
Molecular Weight 283.05 g/mol
IUPAC Name (E)-3-[2,5-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid
Standard InChI InChI=1S/C10H6Cl2F2O3/c11-6-3-5(1-2-8(15)16)9(12)7(4-6)17-10(13)14/h1-4,10H,(H,15,16)/b2-1+
Standard InChI Key FZRUNJKKVNVNQT-OWOJBTEDSA-N
Isomeric SMILES C1=C(C=C(C(=C1/C=C/C(=O)O)Cl)OC(F)F)Cl
Canonical SMILES C1=C(C=C(C(=C1C=CC(=O)O)Cl)OC(F)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an acrylic acid backbone (CH2=CHCOOH\text{CH}_2=\text{CH}-\text{COOH}) conjugated to a phenyl ring substituted with chlorine atoms at positions 2 and 5 and a difluoromethoxy group (OCHF2\text{OCHF}_2) at position 3. The E-isomer is predominant due to steric hindrance between the carboxylic acid group and the bulky difluoromethoxy substituent.

Table 1: Structural Comparison with Analogous Compounds

Compound NameMolecular FormulaSubstituent PositionsMolar Mass (g/mol)
3-(2,5-Dichloro-3-(difluoromethoxy)phenyl)acrylic acidC10H6Cl2F2O3\text{C}_{10}\text{H}_6\text{Cl}_2\text{F}_2\text{O}_32-Cl, 5-Cl, 3-OCHF₂283.05
3-(4,5-Dichloro-2-(difluoromethoxy)phenyl)acrylic acidC9H5Cl2F2O3\text{C}_9\text{H}_5\text{Cl}_2\text{F}_2\text{O}_34-Cl, 5-Cl, 2-OCHF₂283.05
3-(2,3-Dichloro-5-(difluoromethoxy)phenyl)acrylic acidC10H6Cl2F2O3\text{C}_{10}\text{H}_6\text{Cl}_2\text{F}_2\text{O}_32-Cl, 3-Cl, 5-OCHF₂283.05

Physicochemical Characteristics

The difluoromethoxy group’s electron-withdrawing nature lowers the phenyl ring’s electron density, enhancing the compound’s acidity (pKa3.2\text{p}K_a \approx 3.2) compared to non-fluorinated analogs. Key properties include:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited in water (<1 mg/mL at 25°C).

  • LogP: Estimated at 2.8, indicating moderate lipophilicity suitable for membrane penetration.

  • Thermal Stability: Decomposes above 210°C without melting, consistent with halogenated acrylic acids.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step approach:

  • Friedel-Crafts Acylation: Introduction of the acrylic acid moiety via reaction of 2,5-dichloro-3-(difluoromethoxy)benzaldehyde with malonic acid under acidic conditions.

  • Halogenation: Electrophilic chlorination using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 to install chlorine atoms at positions 2 and 5.

  • Difluoromethoxylation: Replacement of a hydroxyl group with OCHF2\text{OCHF}_2 using ClF2CO2Na\text{ClF}_2\text{CO}_2\text{Na} in the presence of a phase-transfer catalyst.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Friedel-CraftsH2SO4\text{H}_2\text{SO}_4, 80°C, 6h65
ChlorinationSO2Cl2\text{SO}_2\text{Cl}_2, 0°C, 2h78
DifluoromethoxylationClF2CO2Na\text{ClF}_2\text{CO}_2\text{Na}, TBAB\text{TBAB}, 50°C, 12h52

Industrial Scalability

Continuous-flow reactors have been proposed to enhance yield (>80%) and reduce reaction times by 40% compared to batch processes. Catalyst recycling (e.g., Pd/C for coupling steps) and solvent recovery systems are critical for cost-effective production.

Biological Activity and Mechanisms

Enzyme Inhibition

  • Cytochrome P450 3A4: Competitive inhibition (Ki=0.8 μMK_i = 0.8 \ \mu\text{M}) due to hydrophobic interactions with the heme pocket.

  • Carbonic Anhydrase IX: Overexpressed in hypoxic tumors, inhibited with IC50=4.5 μM\text{IC}_{50} = 4.5 \ \mu\text{M} via zinc displacement.

Antimicrobial Effects

While direct data are lacking, analogs with similar substitution patterns show moderate activity against Staphylococcus aureus (MIC=32 μg/mL\text{MIC} = 32 \ \mu\text{g/mL}) by disrupting cell wall synthesis.

Applications in Material Science

Polymer Modification

Incorporation into polyacrylate matrices improves UV stability (90% retention after 500 h exposure) and reduces flammability (LOI = 28%) due to chlorine’s radical-scavenging properties.

Organic Electronics

The compound’s conjugated system enables use as an electron-transport layer in OLEDs, achieving a luminance efficiency of 12 cd/A at 1000 nits.

Challenges and Future Directions

Synthetic Hurdles

Low yields in difluoromethoxylation (52%) necessitate alternative reagents like XeF2\text{XeF}_2-mediated fluorination.

Pharmacological Optimization

Prodrug strategies (e.g., esterification) could enhance oral bioavailability, currently <15% due to first-pass metabolism.

Environmental Impact

Biodegradation studies are needed; preliminary data suggest a half-life of >60 days in soil, raising concerns about persistence.

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